(S)-Seliciclib
Overview
Description
(S)-Seliciclib, also known as CYC202 or R-roscovitine, is a cyclin-dependent kinase (CDK) inhibitor that competes for the ATP binding site on the kinase. It exhibits significant activity against CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T. Its mechanism of action involves the induction of apoptosis across all phases of the cell cycle in tumor cell lines, reduction of tumor growth in xenograft models, and is currently under phase II clinical trials for its efficacy in treating multiple myeloma and other cancers. Seliciclib operates by inhibiting RNA polymerase II-dependent transcription, leading to down-regulation of short-lived mRNA and protein levels of key regulatory and anti-apoptotic factors, such as Mcl-1, crucial for cell survival, thereby disrupting the balance between cell survival and apoptosis (Maccallum et al., 2005).
Synthesis Analysis
The synthesis of Seliciclib and its derivatives focuses on improving potency, metabolic stability, aqueous solubility, and anti-proliferative activity. Novel derivatives designed for enhanced CDK9 inhibition and selectivity have been developed, indicating a refined approach towards optimizing Seliciclib's therapeutic efficacy, particularly for cancer therapy. These efforts emphasize modifications on the purine structure of Seliciclib, aiming for compounds with lower metabolic clearance, higher solubility, and more pronounced cytotoxicity in cancer cells (Alsfouk et al., 2021).
Molecular Structure Analysis
Seliciclib is a trisubstituted purine inhibitor of CDKs. Its molecular structure is key to its function, allowing it to inhibit multiple CDKs by competing for ATP binding sites. This broad inhibitory activity is crucial for its ability to induce cell cycle arrest and apoptosis in cancer cells. The specificity and efficacy of Seliciclib are closely tied to its molecular architecture, which facilitates its interaction with CDKs and subsequent inhibition of cellular proliferation processes (Green et al., 2009).
Chemical Reactions and Properties
Seliciclib's chemical properties, including its interactions with ATP-binding sites of CDKs and its role in inhibiting RNA polymerase II-dependent transcription, are central to its mechanism of action. These interactions lead to alterations in cell cycle progression and induction of apoptosis. The chemical reactivity of Seliciclib, particularly its ability to inhibit key cellular kinases, underpins its therapeutic potential in targeting cancer cells by disrupting critical cellular processes necessary for their growth and survival (Rajnai et al., 2010).
Physical Properties Analysis
Seliciclib's physical properties, including its oral bioavailability and metabolic profile, significantly influence its pharmacokinetic behavior and therapeutic efficacy. Studies on Seliciclib's metabolism reveal rapid conversion to various metabolic species, with a significant elimination route being glucuronidation. Understanding these properties is essential for optimizing dosage regimens and minimizing potential drug-drug interactions, thus enhancing Seliciclib's clinical utility (Mcclue & Stuart, 2008).
Chemical Properties Analysis
The inhibition of CDKs by Seliciclib, through competition at ATP binding sites, underscores its chemical interaction mechanism. This inhibition leads to a cascade of effects culminating in cell cycle arrest and apoptosis. Seliciclib's chemical interactions with CDKs disrupt the phosphorylation of critical proteins involved in cell cycle progression and survival, illustrating the drug's potent anti-cancer activity. Its ability to target CDKs highlights the importance of chemical properties in determining Seliciclib's therapeutic profile and its potential in cancer treatment (Seliciclib, 2020).
Scientific Research Applications
Induction of Cell Death in Multiple Myeloma : Seliciclib has been shown to induce cell death in multiple myeloma cells by inhibiting RNA polymerase II-dependent transcription and down-regulating Mcl-1, an antiapoptotic factor crucial for the survival of various cell types including multiple myeloma (Maccallum et al., 2005).
Clinical Trials in Advanced Malignancies : A Phase I evaluation revealed that seliciclib causes cell cycle changes and apoptosis in cancer cells. The study defined its toxicity profile, maximum tolerated dose, and recommended phase II dose (le Tourneau et al., 2010).
In Vitro and In Vivo Metabolism : The metabolism of seliciclib was examined, showing rapid metabolism to various species, including a carboxylate previously identified in urine. It also indicated the potential for drug-drug interactions in clinical settings (McClue & Stuart, 2008).
Treatment of Nasopharyngeal Carcinoma : Seliciclib demonstrated efficacy in treating nasopharyngeal carcinoma by causing cytotoxicity, inducing apoptosis and cell cycle arrest, and reducing Mcl-1 mRNA and protein levels (Hui et al., 2009).
Treatment in Rheumatoid Arthritis : A Phase 1b trial explored seliciclib's effects on synovial fibroblast proliferation in patients with active rheumatoid arthritis, establishing its maximum tolerated dose and evaluating safety and pharmacokinetics (Pratt et al., 2021).
Activity in Diffuse Large B-cell Lymphomas : Seliciclib showed in vitro activity in diffuse large B-cell lymphomas, suggesting its potential as a therapeutic agent for this type of lymphoma (Lacrima et al., 2007).
Synergistic Effects with ErbB-Targeting Agents : Research indicated that seliciclib could synergize with agents targeting ErbB receptors, suggesting potential for expanded use in tumors with wild-type or mutant EGFR (Fleming et al., 2008).
Circadian Clock Induction in Cancer Therapy : Seliciclib was found to induce circadian clock expression patterns in tumor cells, potentially improving antitumor activity through coordination of clock gene expression (Iurisci et al., 2006).
properties
IUPAC Name |
(2S)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIHMVBBUGXLCJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101133475 | |
Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Seliciclib | |
CAS RN |
186692-45-5 | |
Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186692-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Seliciclib, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101133475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SELICICLIB, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C43G94891 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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